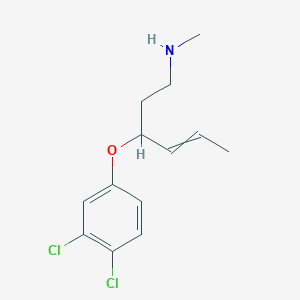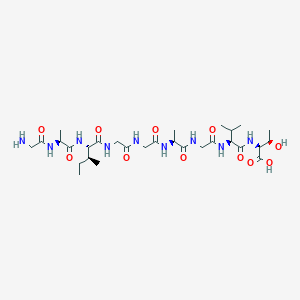![molecular formula C22H20ClNO3 B12602415 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-93-4](/img/structure/B12602415.png)
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxybenzoic acid with 3-[2-(3-methylphenyl)ethoxy]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 (Tin(II) chloride).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: SnCl2 in ethanol under reflux.
Substitution: Nucleophiles in the presence of a base like NaOH (Sodium hydroxide) in an aqueous or organic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the ethoxy and methylphenyl groups, making it less complex.
2-Hydroxy-3-nitro-5-chloro-N-phenylbenzamide: Contains a nitro group, which can alter its reactivity and biological activity.
5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide: Similar structure but lacks the ethoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide is unique due to the presence of both the ethoxy and methylphenyl groups, which can enhance its reactivity and potential biological activity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
648922-93-4 |
|---|---|
Molekularformel |
C22H20ClNO3 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[3-[2-(3-methylphenyl)ethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-4-2-5-16(12-15)10-11-27-19-7-3-6-18(14-19)24-22(26)20-13-17(23)8-9-21(20)25/h2-9,12-14,25H,10-11H2,1H3,(H,24,26) |
InChI-Schlüssel |
VKNAJTJSJQTTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
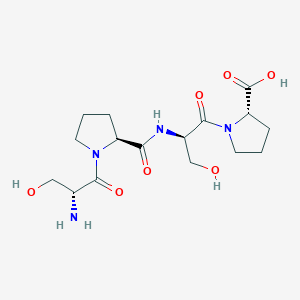
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
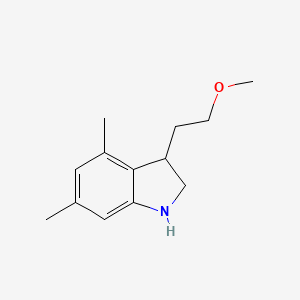

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
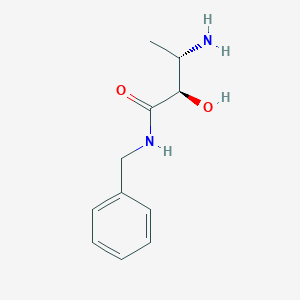
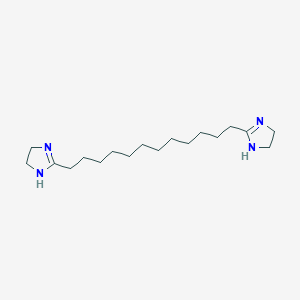
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
